2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2O2S and its molecular weight is 290.81 g/mol. The purity is usually 95%.
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Mechanism of Action
- Thiazolidine derivatives often exhibit diverse biological activities due to their structural features. They are members of the azole heterocycles, which include imidazoles and oxazoles .
- The compound’s aromatic thiazole ring may participate in π-electron delocalization, allowing electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
- Thiazolidine derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can inhibit or activate these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. The compound also affects gene expression by interacting with transcription factors and altering the transcriptional activity of target genes. Furthermore, it influences cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can modulate gene expression by interacting with DNA or RNA, leading to changes in the synthesis of proteins involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its biotransformation. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. The compound’s localization to particular organelles can affect its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
N-[[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-2-13-10-11-5-3-6-12(9-11)14-7-4-8-17(14,15)16;/h3,5-6,9,13H,2,4,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWZOGNFCCRJHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)N2CCCS2(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.